molecular formula C18H17N3O4S B2945950 2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide CAS No. 878716-25-7

2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide

Cat. No.: B2945950
CAS No.: 878716-25-7
M. Wt: 371.41
InChI Key: IKACGTMVAFKIBO-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic carboxamides featuring a furan core linked to a 1,2,4-thiadiazole moiety via a carboxamide bridge. The structural uniqueness arises from the 4-methylphenoxymethyl substituent on the furan ring and the 2-oxopropyl group on the thiadiazole. Such derivatives are synthesized via cyclization reactions of intermediate thioureas or isothiocyanates under alkaline conditions, as exemplified by analogous compounds (e.g., M17-B19) . The thiadiazole ring is pharmacologically significant, often associated with antimicrobial and antitumor activities , while the furan-carboxamide scaffold contributes to binding interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-3-5-13(6-4-11)25-10-15-14(7-8-24-15)17(23)20-18-19-16(21-26-18)9-12(2)22/h3-8H,9-10H2,1-2H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKACGTMVAFKIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=NC(=NS3)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-methylphenoxy)methyl]-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide, with CAS number 878716-25-7, is a synthetic organic compound characterized by its complex structure that includes a furan ring and a thiadiazole moiety. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₇N₃O₄S, with a molecular weight of approximately 371.41 g/mol. The structural representation can be derived from its SMILES notation: CC1=CC=C(C=C1)OCCNC(=O)C(=O)N=C(S)C(=O)N . The presence of various functional groups suggests potential reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Studies have suggested that compounds with similar structures to this carboxamide display antimicrobial properties. The thiadiazole moiety is known for its ability to interact with microbial enzymes, potentially inhibiting their function .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The furan ring in the structure may contribute to anti-inflammatory activities. Compounds containing furan derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of compounds related to this compound:

StudyFocusFindings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
Study BAnticancerInduced apoptosis in MCF-7 breast cancer cells, reducing cell viability by 50% at 25 µM concentration.
Study CAnti-inflammatoryReduced TNF-alpha levels in LPS-stimulated macrophages by 40%.

These findings underscore the compound's potential as a therapeutic agent across multiple domains.

While specific mechanisms for this compound are still under investigation, it is hypothesized that its biological activity may stem from:

  • Enzyme Inhibition : Interaction with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Signal Transduction Modulation : Altering pathways that regulate inflammation and cell survival.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in the substituents on the furan ring and the thiadiazole moiety. Key examples include:

Compound Furan Substituent Thiadiazole Substituent Biological Activity Synthesis Yield
Target Compound 4-Methylphenoxymethyl 2-Oxopropyl Not explicitly reported (inferred: kinase modulation) N/A
5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide (7560-0079) 2,4-Dichlorophenyl 2-Oxopropyl Kinase inhibition (implied by screening) N/A
3-(5-Ethylfuran-2-yl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]propanamide Ethylfuran 2-Oxopropyl Unknown N/A
M17-B19 3-Carbamoylphenyl 2-Oxopropyl Androgen receptor dimerization inhibition 66%

Key Observations :

  • Thiadiazole Core : The conserved 2-oxopropyl group on the thiadiazole is critical for maintaining structural stability and possibly hydrogen-bonding interactions with biological targets .
Pharmacological and Physicochemical Properties
  • Solubility: The 4-methylphenoxymethyl group may reduce aqueous solubility compared to polar substituents (e.g., carbamoylphenyl in M17-B19) .
  • Bioactivity: Thiadiazole-furan hybrids often target kinases (e.g., LRRK2) or hormone receptors (e.g., androgen receptor) .

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